molecular formula C14H14N2O4 B13899341 3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Número de catálogo: B13899341
Peso molecular: 274.27 g/mol
Clave InChI: WQBYRVHGTFSBTA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a thalidomide-derived immunomodulatory compound characterized by a methoxy group at the 4-position of the isoindolinone ring and a ketone moiety at the 3-position. Its structure shares a piperidine-2,6-dione backbone common to cereblon (CRBN)-binding agents, which mediate targeted protein degradation.

Propiedades

Fórmula molecular

C14H14N2O4

Peso molecular

274.27 g/mol

Nombre IUPAC

3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H14N2O4/c1-20-10-4-2-3-8-7-16(14(19)12(8)10)9-5-6-11(17)15-13(9)18/h2-4,9H,5-7H2,1H3,(H,15,17,18)

Clave InChI

WQBYRVHGTFSBTA-UHFFFAOYSA-N

SMILES canónico

COC1=CC=CC2=C1C(=O)N(C2)C3CCC(=O)NC3=O

Origen del producto

United States

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

This compound has significant scientific research applications, particularly in the field of medicinal chemistry. It is used as a precursor in the synthesis of lenalidomide, an active pharmaceutical ingredient of the anticancer drug lenalidomide .

Mecanismo De Acción

The mechanism of action of 3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with molecular targets and pathways within the body. For example, lenalidomide, a derivative of this compound, is an immunomodulatory agent that acts as a ligand of ubiquitin E3 ligase cereblon. This interaction induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Modifications and Pharmacological Implications

The pharmacological profile of piperidine-2,6-dione derivatives is highly dependent on substituents at the isoindolinone ring. Key analogues and their properties are summarized below:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Pharmacological Properties Clinical Applications
Lenalidomide Amino (-NH₂) 259.26 Immunomodulatory, antiangiogenic, antineoplastic Multiple myeloma, myelodysplastic syndromes
4-Nitro Analogue (Imp-B) Nitro (-NO₂) 288.24 Intermediate in lenalidomide synthesis; reduced bioactivity compared to amino derivative Not clinically used
4-Hydroxy Analogue Hydroxy (-OH) 260.23 Potential antioxidant activity; altered solubility profile Preclinical research
Iberdomide Morpholine-containing group 461.47 Enhanced CRBN binding; broader immunomodulatory effects Lupus, autoimmune disorders
Target Compound (4-Methoxy-3-oxo derivative) Methoxy (-OCH₃) 274.25 Hypothesized improved metabolic stability and solubility Under investigation (preclinical)

Key Differences and Research Findings

Substituent Effects on Bioactivity: Amino vs. Nitro: The amino group in lenalidomide is critical for CRBN binding and proteasome-mediated degradation of target proteins (e.g., IKZF1/3). The nitro analogue (Imp-B) lacks this activity due to reduced electron-donating capacity . Methoxy vs. Hydroxy: Methoxy groups generally enhance lipophilicity and metabolic stability compared to polar hydroxy substituents. This may improve oral bioavailability in the target compound .

Polymorphism and Crystalline Forms: Lenalidomide exhibits multiple polymorphs (e.g., β-modification) with distinct thermal profiles (DSC endothermic peak at 267.7°C) and solubility . No data are available for the target compound’s crystalline forms, suggesting a gap in current research.

Clinical and Preclinical Data: Iberdomide’s morpholine substituent enables prolonged CRBN engagement, reducing inflammatory cytokines (e.g., TNF-α, IL-6) more effectively than lenalidomide in lupus models . The methoxy substituent in the target compound may mitigate oxidative metabolism pathways (e.g., cytochrome P450), a common limitation of amino-substituted analogues .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.